3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile
Overview
Description
3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that features both imidazole and pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile typically involves the reaction of 1,1-bis(methylthio)-2-nitroethene with ethylenediamine or 1,3-propanediamine, aromatic aldehydes, and 2-cyanothioacetamide in ethanol at reflux . This method involves a series of reactions including Michael addition, imine-enamine tautomerization, and cyclization sequences .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The nitrile group can be displaced by amino acids to form corresponding N-imidazo[1,2-a]pyridine-N-amino acid derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form polyfunctionalized derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include amino acids, ethylenediamine, 1,3-propanediamine, aromatic aldehydes, and 2-cyanothioacetamide . Reaction conditions often involve refluxing in ethanol .
Major Products Formed
Major products formed from reactions involving this compound include N-imidazo[1,2-a]pyridine-N-amino acid derivatives and polyfunctionalized imidazopyridine carbonitrile derivatives .
Scientific Research Applications
3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-inflammatory agents.
Materials Science: The compound is explored for its potential use in creating new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound’s structure allows it to fit into the active sites of these enzymes, inhibiting their activity and thereby reducing inflammation .
Comparison with Similar Compounds
3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridines: These compounds also exhibit anti-inflammatory properties but may have different selectivity towards COX-1 and COX-2 enzymes.
Thioxoimidazo[1,2-a]pyridine-6-carbonitrile: This derivative is formed under different reaction conditions and has unique chemical properties.
Properties
IUPAC Name |
3-nitroimidazo[1,2-a]pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-5-6-8(12(13)14)11-4-2-1-3-7(11)10-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWFKVQGQKMCLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497862 | |
Record name | 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62195-05-5 | |
Record name | 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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